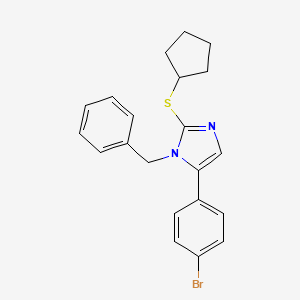
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold-activated ion channel that is highly expressed in sensory neurons, and plays a crucial role in the detection of cold temperatures. BCTC has been widely used in scientific research to investigate the function and regulation of TRPM8 channels.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole is involved in chemical research focused on the development of new synthesis methods for imidazole derivatives. A noteworthy application is its use in catalysis and the eco-friendly synthesis of 2,4,5-trisubstituted-1H-imidazoles. Such methodologies emphasize cleaner reaction profiles, excellent yields, and the use of non-toxic, recyclable catalysts. This approach highlights the compound's role in facilitating solvent-free conditions and promoting environmental sustainability in chemical synthesis (Banothu, Gali, Velpula, & Bavantula, 2017).
Antiproliferative Activity
Research into the antiproliferative effects of imidazole derivatives, including structures similar to 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, has shown promising results against cancer cells. Derivatives with specific substitutions have demonstrated increased activity, pointing to their potential in cancer treatment. These studies provide insight into the mechanisms of action, including apoptosis induction and cell cycle arrest, thus underscoring the therapeutic potential of imidazole compounds in oncology (Kumar et al., 2014).
Antimicrobial Activity
Imidazole derivatives exhibit a broad spectrum of antimicrobial activities. The structural features of these compounds, including the bromophenyl and cyclopentylthio groups, contribute to their effectiveness against various bacterial and fungal pathogens. This antimicrobial activity underscores the potential of imidazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Reddy & Reddy, 2010).
Chemical Sensing
The structure of 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole can be tailored to create chemosensors. These chemosensors are capable of detecting ions like cyanide and mercury, showcasing the versatility of imidazole derivatives in environmental monitoring and safety. The ability to reversibly detect harmful ions with high sensitivity highlights the role of these compounds in developing novel sensing technologies (Emandi, Flanagan, & Senge, 2018).
Eigenschaften
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGMRPBOKFAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)
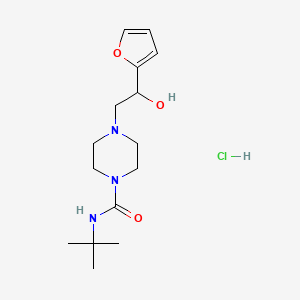


![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
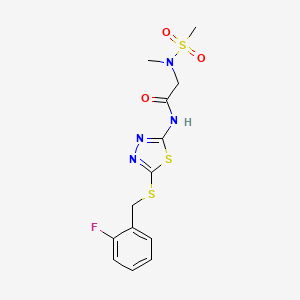
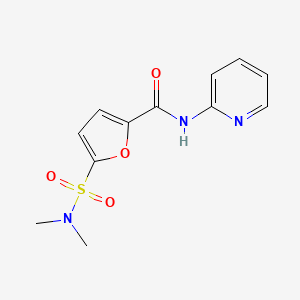
![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)
![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
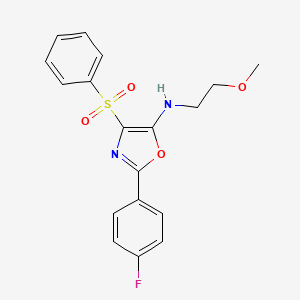

![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)